Dihydro Mupirocin

Descripción general

Descripción

Dihydro Mupirocin is an antibacterial ointment used to treat impetigo and secondary skin infections caused by Staphylococcus aureus and Streptococcus pyogenes .

Synthesis Analysis

Mupirocin is a polyketide antibiotic produced by Pseudomonas fluorescens. The biosynthetic cluster encodes 6 type I polyketide synthase multifunctional proteins and 29 single function proteins . The biosynthetic pathway belongs to the trans-AT group in which acyltransferase activity is provided by a separate polypeptide . The total synthesis of mupirocin H is accomplished starting from d-glucose .

Molecular Structure Analysis

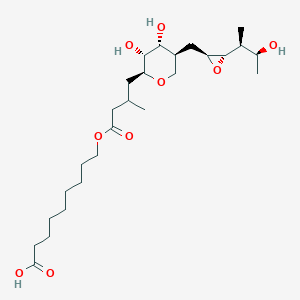

Dihydro Mupirocin has a molecular formula of C26H46O9 . The structure of mupirocin comprises a monic acid (a heptaketide) containing a pyran ring, attached to 9-hydroxynonanoic acid (9-HN) via an ester linkage .

Chemical Reactions Analysis

A Rieske oxygenase/epoxide hydrolase-catalysed reaction cascade creates oxygen heterocycles in mupirocin biosynthesis . The biosynthetic pathway belongs to the trans-AT group in which acyltransferase activity is provided by a separate polypeptide .

Physical And Chemical Properties Analysis

Dihydro Mupirocin has a molecular weight of 502.6 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 9 . The topological polar surface area is 146 Ų .

Aplicaciones Científicas De Investigación

Antibiotic Resistance and Mechanisms

Mupirocin, known for its ability to target methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, has been crucial in decolonizing nasal and skin infections. Research highlights its effectiveness in controlling MRSA on skin and nasal passages. However, resistance to mupirocin, through mutations in the isoleucyl-tRNA synthetase or acquisition of the mupA gene, poses challenges to its efficacy. Studies have identified both low-level and high-level resistance mechanisms, significantly impacting decolonization strategies and prompting the need for careful application and monitoring to avoid resistance development (Hetem & Bonten, 2013).

Biosynthesis and Genetic Regulation

The biosynthesis of mupirocin, produced by Pseudomonas fluorescens, involves complex pathways including polyketide synthases and tailoring enzymes. Understanding these pathways offers insights into antibiotic production and potential for developing novel antibiotics. Regulatory genes like mupR and mupI have been identified, playing roles in controlling mupirocin production, which is pivotal for topical treatments and staphylococcal infection management (Thomas et al., 2010).

Resistance Prevalence and Impact

The prevalence of mupirocin resistance has been studied across various regions, indicating an increase in resistance rates among Staphylococcus spp. isolates. Such resistance is associated with the overuse of mupirocin, highlighting the need for strategic use and resistance monitoring. Research emphasizes the impact of resistance on the effectiveness of mupirocin in infection control and the importance of understanding resistance mechanisms to develop effective countermeasures (O'Shea et al., 2009).

Novel Formulations and Applications

Exploring new formulations like nanoemulsions has been a significant step towards enhancing mupirocin's delivery and effectiveness. Such advancements not only improve the antibiotic's bioavailability but also offer promising alternatives for treating superficial skin infections more efficiently. This innovation in drug delivery systems marks a crucial development in topical antibiotic application, potentially overcoming limitations associated with resistance and inactivation (Alhasso et al., 2023).

Mecanismo De Acción

Target of Action

Dihydro Mupirocin, also known as Mupirocin, primarily targets bacterial isoleucyl transfer-RNA (tRNA) synthetase . This enzyme plays a crucial role in bacterial protein synthesis by promoting the conversion of isoleucine and tRNA to isoleucyl-tRNA .

Mode of Action

Mupirocin exerts its antimicrobial activity by specifically and reversibly binding to bacterial isoleucyl-tRNA synthetase . This binding inhibits the activity of the enzyme, thereby preventing the synthesis of isoleucyl-tRNA and ultimately inhibiting bacterial protein and RNA synthesis .

Biochemical Pathways

The inhibition of isoleucyl-tRNA synthetase by Mupirocin disrupts the normal biochemical pathways of protein synthesis in bacteria . This disruption prevents the bacteria from producing essential proteins, leading to bacterial death . Resistance to Mupirocin can occur due to the presence of a plasmid-encoded second isoleucyl-tRNA synthetase, which is more eukaryotic-like and provides resistance to cells .

Pharmacokinetics

It is applied 2 or 3 times daily and has shown excellent efficacy in both primary and secondary superficial skin infections . The drug is well-tolerated as there is negligible systemic absorption through intact skin .

Result of Action

The result of Mupirocin’s action is the inhibition of bacterial growth and the eradication of bacterial pathogens involved in skin infections . It has been particularly effective in treating impetigo caused by Staphylococcus aureus and Streptococcus pyogenes .

Action Environment

The efficacy and stability of Mupirocin can be influenced by various environmental factors. For instance, the development of bacterial resistance to Mupirocin has been observed due to its wide use without prescription . Therefore, controlling its use and improving the drug are imperative for maintaining its efficacy . Additionally, the stability of Mupirocin can be affected by various conditions, as suggested by a stability-indicating RP-HPLC method developed for the determination of Mupirocin calcium in bulk drug and in pharmaceutical formulation .

Safety and Hazards

Direcciones Futuras

Recent advances in Mupirocin delivery strategies for the treatment of bacterial skin and soft tissue infection have been explored . Off-label usage and ongoing research are investigating new applications of mupirocin, including its potential efficacy against deeper infections and non-typical bacteria .

Propiedades

IUPAC Name |

9-[4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h16-21,24-27,31-32H,4-15H2,1-3H3,(H,28,29)/t16?,17-,18-,19-,20-,21-,24+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLCNILVBRPJAH-OAOSLEDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1C(C(C(CO1)CC2C(O2)C(C)C(C)O)O)O)CC(=O)OCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)CC(C)CC(=O)OCCCCCCCCC(=O)O)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332195 | |

| Record name | Dihydro Mupirocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydro Mupirocin | |

CAS RN |

1246812-11-2 | |

| Record name | Dihydro Mupirocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131289.png)

![Sodium;(2S,5R,6R)-6-[[1-(3-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B131294.png)

![6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B131296.png)

![(2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B131318.png)